![molecular formula C20H22Cl2N6O2 B2841759 7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione CAS No. 887030-37-7](/img/structure/B2841759.png)
7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione is a useful research compound. Its molecular formula is C20H22Cl2N6O2 and its molecular weight is 449.34. The purity is usually 95%.
BenchChem offers high-quality 7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Receptor Affinity and Pharmacological Evaluation
A series of arylpiperazine derivatives of purine-2,6-dione, including compounds similar to the specified chemical structure, have been studied for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds have shown potential psychotropic activity, particularly displaying antidepressant-like and anxiolytic-like effects in animal models. The modification of arylalkyl/allyl substituents in the purine-2,6-dione structure opens up possibilities for designing new ligands for serotonin receptors, which could have therapeutic implications in treating depression and anxiety disorders (Chłoń-Rzepa et al., 2013).
Analgesic Properties
Derivatives of purine-2,6-dione, structurally related to the specified compound, have been investigated for their analgesic properties. These compounds have shown significant analgesic activity in animal models, with certain derivatives being more effective than reference drugs. This suggests that modifications in the purine-2,6-dione structure can lead to new classes of analgesic and anti-inflammatory agents, which could contribute to the development of novel pain management therapies (Zygmunt et al., 2015).
Molecular Docking and Binding Studies
Molecular docking and spectroscopic studies of compounds structurally similar to the specified chemical have provided insights into their binding mechanisms and interactions with biological targets. These studies have revealed the reactive sites for electrophilic and nucleophilic attacks within the molecule, aiding in the understanding of its biological activity and potential therapeutic applications (Murugesan et al., 2021).
Anticonvulsant Properties
Research on derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione, related to the specified chemical structure, has shown anticonvulsant activity in animal models. These findings suggest that the modification of the purine-2,6-dione scaffold can lead to the development of new anticonvulsant agents, which could be beneficial for the treatment of epilepsy and related seizure disorders (Obniska & Jurczyk, 2005).
Synthesis and Chemical Characterization
The synthesis and chemical characterization of novel derivatives of purine-2,6-dione have been explored, focusing on their potential as organic substrates in various chemical reactions. These studies contribute to the broader understanding of the chemical properties and reactivity of purine-2,6-dione derivatives, which can have implications in medicinal chemistry and drug design (Liebscher & Jin, 1999).
Propiedades
IUPAC Name |
7-[(3,4-dichlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N6O2/c1-3-6-26-7-9-27(10-8-26)19-23-17-16(18(29)24-20(30)25(17)2)28(19)12-13-4-5-14(21)15(22)11-13/h3-5,11H,1,6-10,12H2,2H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIHFDINECYSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC=C)CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-allylpiperazin-1-yl)-7-(3,4-dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

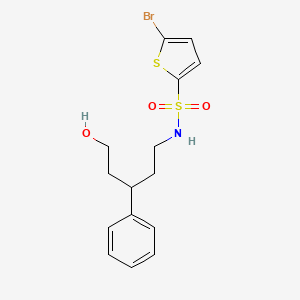
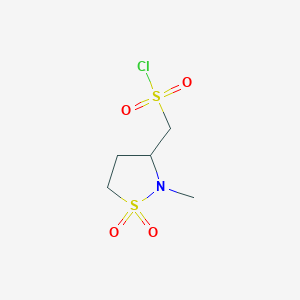
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2841678.png)
![7-benzyl-8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
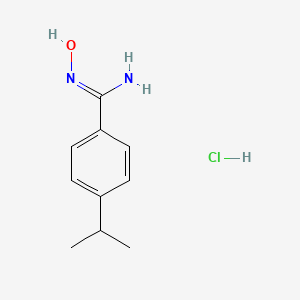
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2841681.png)
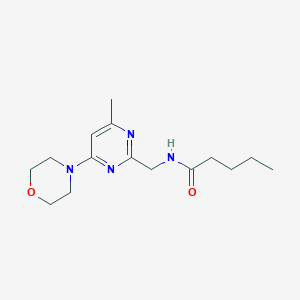
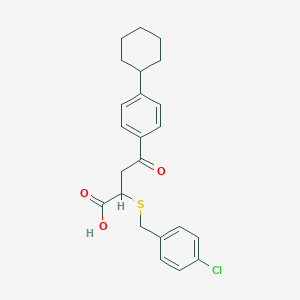
![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3-nitroanilino)prop-2-en-1-one](/img/structure/B2841688.png)
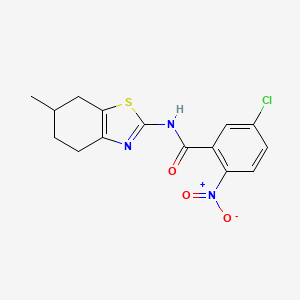
![5-(3-chlorophenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2841691.png)
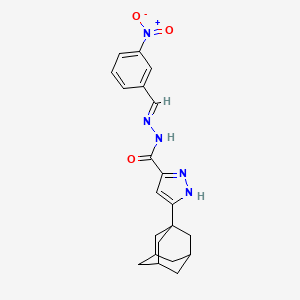
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2841696.png)
![{[(Allylamino)(imino)methyl]thio}acetic acid](/img/structure/B2841697.png)